(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine
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Overview
Description
(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine is an organic compound with the molecular formula C13H20N2O. It is characterized by the presence of a cyclobutylmethyl group and a 2-methoxypyridin-4-ylmethyl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine typically involves the reaction of cyclobutylmethylamine with 2-methoxypyridine-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Major Products Formed:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products depending on the nucleophile used.
Scientific Research Applications
(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block in the construction of heterocyclic compounds and other functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the design of novel drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(Cyclobutylmethyl)[(2-hydroxypyridin-4-yl)methyl]amine: Similar structure but with a hydroxyl group instead of a methoxy group.
(Cyclobutylmethyl)[(2-chloropyridin-4-yl)methyl]amine: Similar structure but with a chlorine atom instead of a methoxy group.
(Cyclobutylmethyl)[(2-aminopyridin-4-yl)methyl]amine: Similar structure but with an amino group instead of a methoxy group.
Uniqueness: (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets .
Properties
IUPAC Name |
1-cyclobutyl-N-[(2-methoxypyridin-4-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-7-11(5-6-14-12)9-13-8-10-3-2-4-10/h5-7,10,13H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHQUOBSCFVPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CNCC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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